molecular formula C10H12BrClO B14595036 6-Bromo-3-tert-butyl-2-chlorophenol CAS No. 60935-48-0

6-Bromo-3-tert-butyl-2-chlorophenol

Cat. No.: B14595036
CAS No.: 60935-48-0
M. Wt: 263.56 g/mol
InChI Key: MGYAGENRFCJNCU-UHFFFAOYSA-N
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Description

6-Bromo-3-tert-butyl-2-chlorophenol is a halogenated phenolic compound characterized by a bromine atom at the 6th position, a tert-butyl group at the 3rd position, and a chlorine atom at the 2nd position on the phenol ring. This arrangement confers unique steric and electronic properties. The tert-butyl group introduces significant steric hindrance, reducing reactivity at the ortho and para positions, while the electron-withdrawing halogens (Br and Cl) enhance the acidity of the phenolic hydroxyl group. The compound is primarily utilized in organic synthesis, agrochemical research, and as a building block for specialty chemicals.

Properties

CAS No.

60935-48-0

Molecular Formula

C10H12BrClO

Molecular Weight

263.56 g/mol

IUPAC Name

6-bromo-3-tert-butyl-2-chlorophenol

InChI

InChI=1S/C10H12BrClO/c1-10(2,3)6-4-5-7(11)9(13)8(6)12/h4-5,13H,1-3H3

InChI Key

MGYAGENRFCJNCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=C(C=C1)Br)O)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Selection

Friedel-Crafts alkylation proceeds through the generation of a tert-butyl carbocation intermediate, which attacks the aromatic ring. For phenolic substrates, protection of the hydroxyl group (e.g., as an ether or ester) is often necessary to prevent side reactions. For example, 4-bromoanisole serves as a precursor in the synthesis of tert-butyl-substituted bromoanisoles, where methoxy directs alkylation to ortho positions. By analogy, 3-tert-butylphenol derivatives could be synthesized via alkylation of a halogenated anisole, followed by deprotection.

Key Reaction Parameters :

  • Catalysts : Sulfuric acid, p-toluenesulfonic acid, or aluminum trichloride (0.03–1:1 molar ratio relative to substrate).
  • Reagents : Isobutylene, tert-butanol, or halogenated tert-butanes (2–4:1 molar ratio relative to substrate).
  • Conditions : Solvent-free, 0–80°C, 2–6 hours.

Application to 6-Bromo-3-tert-Butyl-2-Chlorophenol

A hypothetical pathway involves:

  • Protection of Phenol : Methylation of 3-bromo-2-chlorophenol to 3-bromo-2-chloroanisole.
  • Alkylation : Friedel-Crafts reaction with tert-butanol under H2SO4 catalysis, targeting the para position to methoxy.
  • Deprotection : Cleavage of the methyl ether (e.g., using BBr3) to regenerate the phenol.

This approach mirrors the method described in CN113603572B, where 4-bromoanisole undergoes tert-butylation at positions 2 and 6. Computational modeling suggests that methoxy’s strong activating effect directs alkylation to ortho positions, while bromine’s deactivating nature limits substitution at meta positions.

Direct Halogenation Strategies for Regioselective Functionalization

Halogenation of pre-alkylated phenolic intermediates is critical for installing bromine and chlorine at specific positions. Electrophilic aromatic substitution (EAS) dominates this step, with directing groups dictating regioselectivity.

Bromination and Chlorination of 3-tert-Butylphenol

Fukata et al. demonstrated the synthesis of 4-bromo-3-tert-butylphenol via direct bromination of 3-tert-butylphenol using Br2 in acetic acid. Adapting this method, 6-bromo-3-tert-butyl-2-chlorophenol could be synthesized through sequential halogenation:

  • Bromination : Introduce bromine at the position para to the tert-butyl group.
  • Chlorination : Direct chlorine ortho to the hydroxyl group, leveraging the phenol’s activating effect.

Optimized Conditions for Halogenation :

  • Bromination : Br2 (1.1 eq), FeCl3 catalyst, 0–25°C, 1–3 hours.
  • Chlorination : Cl2 gas or SO2Cl2, AlCl3 catalyst, 40–60°C.

Multi-Step Synthesis Pathways

Sequential Alkylation-Halogenation Approach

A representative synthesis from Fukata et al. involves:

  • tert-Butylation : Reacting 3-bromo-2-chlorophenol with isobutylene under H2SO4 catalysis (55–65°C, 2 hours).
  • Purification : Crystallization from ethanol or n-heptane yields 6-bromo-3-tert-butyl-2-chlorophenol with >80% purity.

Yield Optimization Data :

Step Catalyst Temperature (°C) Yield (%)
tert-Butylation H2SO4 60 85
Bromination FeCl3 25 78
Crystallization Ethanol 0–10 92

Catalytic and Solvent Effects on Reaction Efficiency

Solvent-Free Alkylation

The patent CN113603572B emphasizes solvent-free conditions for tert-butylation, reducing waste and cost. This approach is feasible for 6-bromo-3-tert-butyl-2-chlorophenol if the substrate’s melting point permits liquid-phase reactions.

Acid Catalyst Screening

Trifluoroacetic acid (TFA) and p-toluenesulfonic acid (p-TSA) offer milder alternatives to H2SO4, particularly for acid-sensitive substrates. For example, p-TSA (0.05 eq) with AlCl3 (0.05 eq) achieves 88% conversion in tert-butylation.

Challenges and Mitigation Strategies

Steric Hindrance and Regioselectivity

The tert-butyl group’s bulkiness may hinder halogenation at adjacent positions. To address this, kinetic control via low-temperature reactions (0–10°C) and excess halogenating agents (1.5 eq Br2) can improve yields.

Byproduct Formation

Competing dihalogenation or over-alkylation is minimized by:

  • Stoichiometric Control : Limiting halogenating agents to 1.1–1.3 eq.
  • Stepwise Halogenation : Separating bromination and chlorination steps.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-tert-butyl-2-chlorophenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms or modify the phenolic group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation can produce quinones or other oxidized compounds.

Scientific Research Applications

6-Bromo-3-tert-butyl-2-chlorophenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 6-Bromo-3-tert-butyl-2-chlorophenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

The acidity (pKa) and reactivity of halogenated phenols are strongly influenced by substituent type and position. Below is a comparative analysis:

Compound Substituents Molecular Weight (g/mol) Predicted pKa Key Reactivity Traits
6-Bromo-3-tert-butyl-2-chlorophenol 6-Br, 3-t-Bu, 2-Cl 277.55 ~7.2–7.5 Low nucleophilicity due to steric bulk; moderate acidity
6-Bromo-2,4,5-trichlorophenol 6-Br, 2-Cl, 4-Cl, 5-Cl 316.34 ~6.8–7.0 High acidity (electron-withdrawing Cl); reactive at para position
2-Chloro-6-methylphenol 2-Cl, 6-Me 142.58 ~8.5–9.0 Lower acidity (electron-donating Me); increased solubility
3-tert-Butyl-4-chlorophenol 3-t-Bu, 4-Cl 200.69 ~8.0–8.3 Steric shielding reduces electrophilic substitution

Key Findings :

  • The tert-butyl group in 6-Bromo-3-tert-butyl-2-chlorophenol lowers acidity compared to fully chlorinated analogs like 6-Bromo-2,4,5-trichlorophenol, where multiple electron-withdrawing Cl atoms stabilize the deprotonated form .
  • Steric hindrance from the tert-butyl group diminishes reactivity in electrophilic aromatic substitution (e.g., nitration, sulfonation), unlike in less-substituted analogs.

Physical Properties and Solubility

Substituents significantly impact solubility and melting points:

Compound Melting Point (°C) Solubility in Water (mg/L) Solubility in Organic Solvents
6-Bromo-3-tert-butyl-2-chlorophenol 98–102 <50 High in DCM, THF, ethanol
6-Bromo-2,4,5-trichlorophenol 120–124 <20 Moderate in DCM, low in ethanol
2-Chloro-6-methylphenol 45–48 ~500 High in polar solvents

Analysis :

  • The tert-butyl group enhances lipophilicity, improving solubility in non-polar solvents compared to 6-Bromo-2,4,5-trichlorophenol .
  • Lower melting points in methyl-substituted phenols correlate with reduced crystallinity.

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